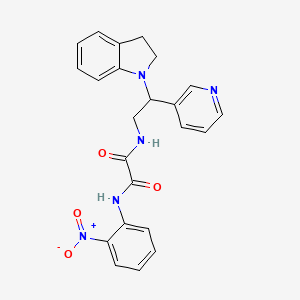

N1-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(2-nitrophenyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(2-nitrophenyl)oxalamide, also known as INO-1001, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. INO-1001 has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for various research studies.

Aplicaciones Científicas De Investigación

Organic Synthesis Applications

N1-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(2-nitrophenyl)oxalamide and its derivatives are used in complex organic synthesis processes. For example, a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via classical Meinwald rearrangement and a new rearrangement sequence has been developed, showcasing the compound's role in synthesizing anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Electrochromic Materials

Research into electrochromic materials has explored oxazine derivatives, closely related to the structure of interest, for their improved fatigue resistance, color reversibility towards electrical stimulation, and better electro-driven reversibility of structural transformation between ring-open and ring-closed isomers. This points to potential applications in smart windows and displays (Zhu et al., 2014).

Medicinal Chemistry

In medicinal chemistry, derivatives similar to N1-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(2-nitrophenyl)oxalamide are explored for their pharmacological activities. For instance, certain pyridine derivatives have shown antitumor activity in mice, serving as precursors for potent antimitotic agents (Temple et al., 1992). Additionally, N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides have been prepared as novel antiallergic compounds, highlighting the therapeutic potential of these molecules (Menciu et al., 1999).

Catalysis

Nickel and palladium complexes derived from indole-containing ligands demonstrate significant catalytic activities, including asymmetric transfer hydrogenation of ketones and oligomerization of ethylene. These findings suggest applications in industrial catalysis and polymer production (Kumah et al., 2019; Kermagoret & Braunstein, 2008).

Propiedades

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-pyridin-3-ylethyl]-N'-(2-nitrophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O4/c29-22(23(30)26-18-8-2-4-10-20(18)28(31)32)25-15-21(17-7-5-12-24-14-17)27-13-11-16-6-1-3-9-19(16)27/h1-10,12,14,21H,11,13,15H2,(H,25,29)(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APTNORGSPSAHMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=CC=C3[N+](=O)[O-])C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(2-nitrophenyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-dichloro-N-[(2-methyl-2-adamantyl)methyl]benzamide](/img/structure/B2681806.png)

![1-Azepanyl[2-(1-azepanyl)-4-methyl-5-pyrimidinyl]methanone](/img/structure/B2681807.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2681821.png)

![(aR)-2,6-Diphenyl-4-(trifluoromethylsulfonylamino)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin 4-oxide](/img/structure/B2681822.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2681828.png)